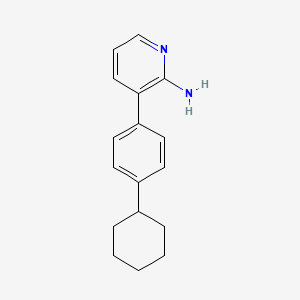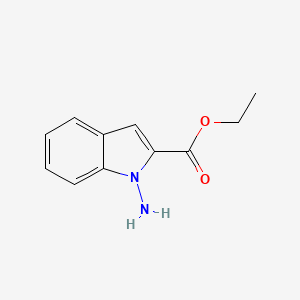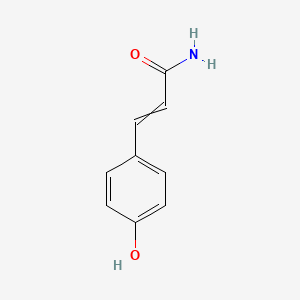
3-(4-Hydroxyphenyl)acrylamide
描述
3-(4-Hydroxyphenyl)acrylamide is a chemical compound with the molecular formula C9H9NO2 It is known for its unique structure, which includes a propenamide group and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)acrylamide typically involves the reaction of methyl 4-hydroxycinnamate with ammonium hydroxide in methanol and water. The reaction is carried out over an extended period, often up to 288 hours, to achieve a yield of approximately 67% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions to maximize yield and purity. The use of large-scale reactors and continuous flow systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-(4-Hydroxyphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.
科学研究应用
3-(4-Hydroxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)acrylamide involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical processes. The hydroxyphenyl group plays a crucial role in its reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-,(2E)-: Similar structure with an additional methoxy group.
2-Propenamide,3-(4-hydroxyphenyl)-N-(2-phenylethyl)-,(2E)-: Contains an additional phenylethyl group.
Uniqueness
3-(4-Hydroxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12) |
InChI 键 |
DSMLJOHWFORNLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details























体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
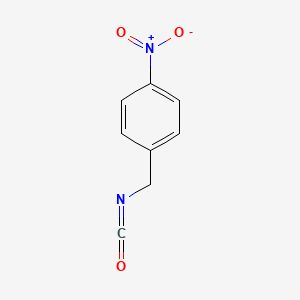
![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)
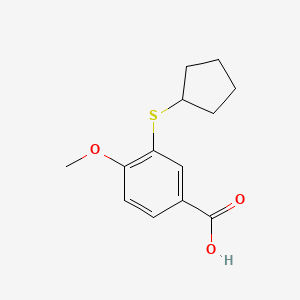
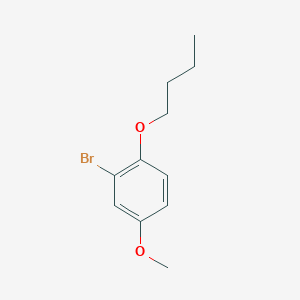
![7-methyl-2-pentyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8717163.png)
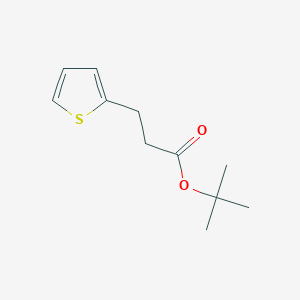
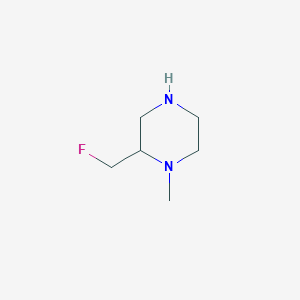
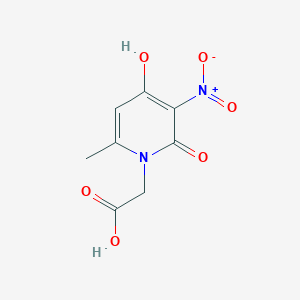
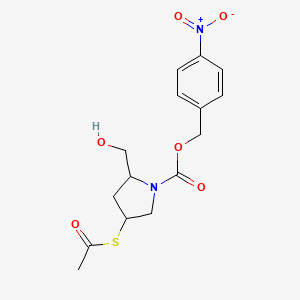
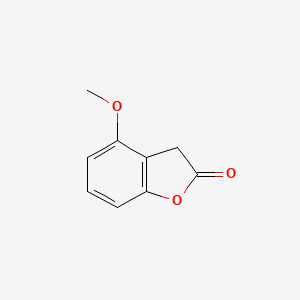
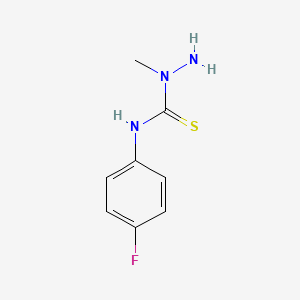
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
